dopamine 4-O-sulfate

概要

説明

ドーパミン4-O-硫酸塩は、ドーパミンの主要な循環血漿代謝物および尿中代謝物です。 これは、細胞質スルホトランスフェラーゼ1A3が外因性および内因性ドーパミンに作用することによって生成されます 。 この化合物は、γ-アミノ酪酸(GABA)受容体には結合することが示されていますが、D1またはD2ドーパミン受容体には結合しません .

準備方法

合成経路と反応条件: ドーパミン4-O-硫酸塩は、ドーパミン塩酸塩から合成できます。 合成には、ドーパミンと硫酸の反応が含まれ、ドーパミン4-O-硫酸塩が生成されます 。 反応条件は通常、反応混合物を特定の期間、氷浴中で維持することにより、反応速度を制御し、副反応を防ぎます .

工業生産方法: ドーパミン4-O-硫酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、高純度試薬と制御された反応条件を使用して、最終生成物の均一性と純度を確保します .

3. 化学反応解析

反応の種類: ドーパミン4-O-硫酸塩は、ドーパミンにスルホン酸基が付加されて生成されるスルホコンジュゲーションを含む、さまざまな化学反応を起こします 。この化合物は、酸化反応と還元反応にも参加できますが、これらはそれほど一般的ではありません。

一般的な試薬と条件: ドーパミン4-O-硫酸塩の合成に使用される主な試薬は、硫酸です 。 反応条件は通常、反応速度を制御し、副生成物の生成を防ぐために、低温で行われます .

生成される主な生成物: ドーパミンと硫酸の反応から生成される主な生成物は、ドーパミン4-O-硫酸塩です。 その他の副生成物には、ドーパミン-2、-5、および-6-スルホン酸が含まれる場合があります .

4. 科学研究への応用

ドーパミン4-O-硫酸塩は、いくつかの科学研究への応用があります。

化学反応の分析

Types of Reactions: Dopamine 4-O-Sulfate undergoes various chemical reactions, including sulfoconjugation, where it is formed by the addition of a sulfonate group to dopamine . This compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is sulfuric acid . The reaction conditions typically involve low temperatures to control the reaction rate and prevent the formation of side products .

Major Products Formed: The major product formed from the reaction of dopamine with sulfuric acid is this compound. Other minor products may include dopamine-2, -5, and -6-sulfonic acids .

科学的研究の応用

Dopamine 4-O-Sulfate has several scientific research applications:

作用機序

ドーパミン4-O-硫酸塩は、γ-アミノ酪酸(GABA)受容体に結合することで効果を発揮します 。この相互作用は受容体の活性を調節し、神経伝達やさまざまな生理学的プロセスに影響を与えます。 この化合物は、D1またはD2ドーパミン受容体には結合しません。これは、ドーパミン自体の作用機序とは異なるものです .

類似の化合物:

ドーパミン3-O-硫酸塩: ドーパミンの別の主要な代謝物で、ドーパミン4-O-硫酸塩に比べて脳に多く存在します.

5-セロトニン-硫酸塩: セロトニンの硫酸抱合体で、同様の代謝経路に関与しています.

チラミン-4-O-硫酸塩: チラミンの硫酸抱合体で、別の生体アミンです.

独自性: ドーパミン4-O-硫酸塩は、γ-アミノ酪酸(GABA)受容体への選択的な結合と、他のドーパミン代謝物とは異なる代謝経路において独特です 。 神経伝達における特定の役割と潜在的な治療用途により、科学研究において注目すべき化合物となっています .

類似化合物との比較

Dopamine 3-O-Sulfate: Another major metabolite of dopamine, which is more abundant in the brain compared to dopamine 4-O-Sulfate.

5-Serotonin-Sulfate: A sulfate conjugate of serotonin, involved in similar metabolic pathways.

Tyramine-4-O-Sulfate: A sulfate conjugate of tyramine, another biogenic amine.

Uniqueness: this compound is unique in its selective binding to the gamma-aminobutyric acid (GABA) receptor and its distinct metabolic pathway compared to other dopamine metabolites . Its specific role in neurotransmission and potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

Dopamine 4-O-sulfate (D4S) is a significant metabolite of the neurotransmitter dopamine, primarily formed through the action of sulfotransferase enzymes. It exists predominantly in the sulfated form in human circulation, accounting for over 90% of total dopamine levels. This compound plays a crucial role in dopamine metabolism and has implications for various physiological processes.

Metabolic Pathway

This compound is synthesized from dopamine via the enzyme aryl sulfotransferase (SULT1A3), which preferentially sulfonates the 3-hydroxy group of dopamine over the 4-hydroxy group, leading to differing concentrations of its isomers in circulation. D4S is present at about one-tenth the concentration of dopamine 3-O-sulfate (D3S) in human plasma .

Physiological Roles

Stability and Resistance to Autoxidation

Comparative Analysis of Dopamine Sulfate Isomers

| Parameter | Dopamine 3-O-Sulfate | This compound |

|---|---|---|

| Concentration in Plasma | Higher | Lower |

| Stability | Less stable | More stable |

| Metabolic Pathway | Predominantly formed | Formed but less favored |

| Physiological Role | Active modulation | Potentially inactive |

Case Studies and Research Findings

- Urinary Excretion in Parkinson's Disease : A study involving Parkinsonian patients revealed that when treated with L-DOPA, the excretion levels of D3S were significantly higher than those of D4S, suggesting that D3S may play a more active role in dopaminergic signaling under certain conditions .

- Gastrointestinal Production : Research has shown that most circulating dopamine sulfate originates from the gastrointestinal tract, where SULT1A3 is highly expressed. This highlights the gut's role in regulating systemic dopamine levels through sulfonation processes .

- Desulfation Studies : Investigations into the desulfation processes indicated that while D4S can be desulfated back to free dopamine, this process appears limited compared to D3S, which suggests a functional difference between these two metabolites in physiological contexts .

特性

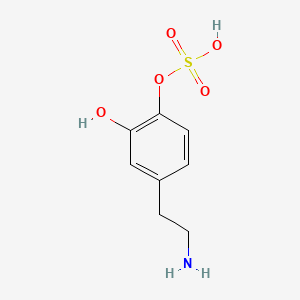

IUPAC Name |

[4-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKNNWJXAQTLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191702 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-02-5 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 270.5 °C | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。